1,2-Dibromo-3,3,4,4,4-pentafluoro-but-1-ene
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Overview
Description
1,2-Dibromo-3,3,4,4,4-pentafluoro-but-1-ene is a halogenated organic compound characterized by the presence of bromine and fluorine atoms on a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dibromo-3,3,4,4,4-pentafluoro-but-1-ene typically involves halogenation reactions. One common method is the addition of bromine to 3,3,4,4,4-pentafluoro-1-butene in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is usually carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation techniques. The process may involve continuous flow reactors or batch reactors, depending on the production requirements. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-3,3,4,4,4-pentafluoro-but-1-ene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or alkanes.
Substitution: Substitution reactions can result in the formation of various halogenated or hydroxylated derivatives.
Scientific Research Applications
1,2-Dibromo-3,3,4,4,4-pentafluoro-but-1-ene has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable reagent in organic synthesis.
Biology: It can be employed in the study of biological systems, particularly in the investigation of halogenated compounds' effects on biological processes.
Industry: Its properties make it suitable for use in various industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Dibromo-3,3,4,4,4-pentafluoro-but-1-ene exerts its effects depends on the specific reaction or application. For example, in biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of the application.
Comparison with Similar Compounds
1,2-Dibromo-3,3,4,4,4-pentafluoro-but-1-ene can be compared with other similar halogenated compounds, such as 1,2-Dibromo-3,3,4,4,4-pentafluoro-1-butene and 1,2-Dibromo-3,3,4,4,4-pentafluoro-2-butene These compounds share similar structural features but may differ in their reactivity and applications
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Properties
IUPAC Name |
(Z)-1,2-dibromo-3,3,4,4,4-pentafluorobut-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2F5/c5-1-2(6)3(7,8)4(9,10)11/h1H/b2-1- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEJQVAZQBPAOD-UPHRSURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(C(F)(F)F)(F)F)\Br)\Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2F5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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